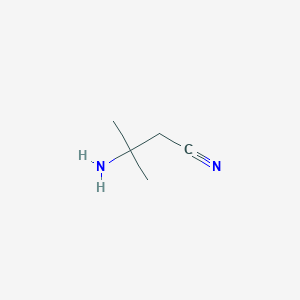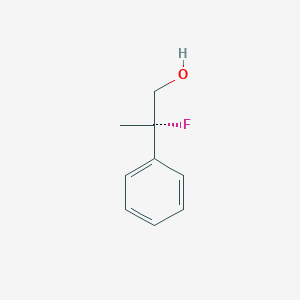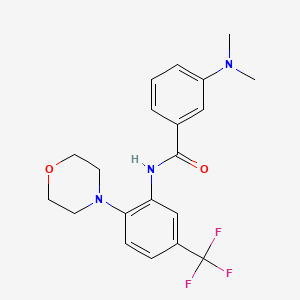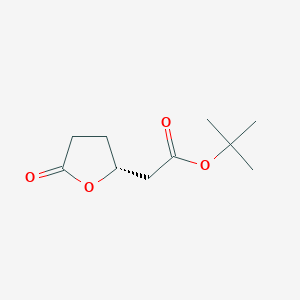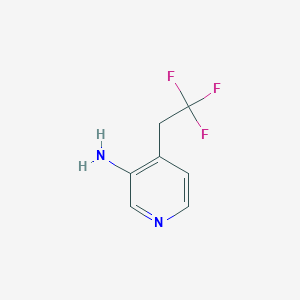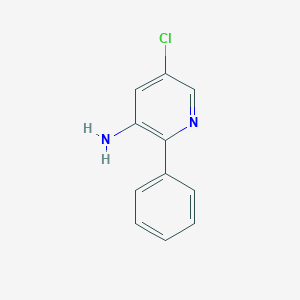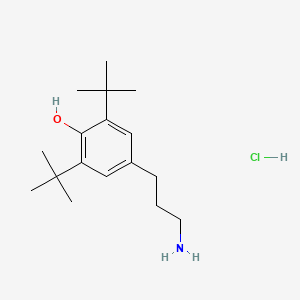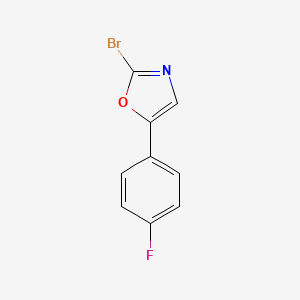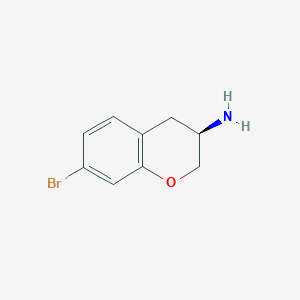
(R)-7-Bromochroman-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Bromochroman-3-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and an amine group at the 3rd position makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Bromochroman-3-amine typically involves the following steps:
Bromination: The starting material, chroman, undergoes bromination at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to introduce the amine group at the 3rd position.
Industrial Production Methods: Industrial production of ®-7-Bromochroman-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: ®-7-Bromochroman-3-amine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form dehalogenated or hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols are employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of chroman-3-one or chroman-3,4-dione derivatives.
Reduction: Formation of 7-debromochroman-3-amine or 7-hydroxychroman-3-amine.
Substitution: Formation of 7-substituted chroman-3-amine derivatives.
Scientific Research Applications
®-7-Bromochroman-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-7-Bromochroman-3-amine involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
7-Bromochroman-3-ol: Similar structure but with a hydroxyl group instead of an amine.
7-Chlorochroman-3-amine: Chlorine atom instead of bromine at the 7th position.
7-Bromo-2,3-dihydrobenzofuran: Similar bicyclic structure but with a furan ring instead of a tetrahydropyran ring.
Uniqueness: ®-7-Bromochroman-3-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
(3R)-7-bromo-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2/t8-/m1/s1 |
InChI Key |
PENWOCORUAEMTR-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@H](COC2=C1C=CC(=C2)Br)N |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


